(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate
Description
The compound “(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate” (CAS: 1305320-70-0) is a structurally complex aromatic ester characterized by an (E)-configured dimethylamino vinyl group at the 2-position and a nitro substituent at the 3-position of the benzoate ring. Notably, the molecule also contains a fluorine atom at the 5-position, as evidenced by its molecular formula C₁₂H₁₃FN₂O₄ and IUPAC name methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate .
Key structural features include:
- Electron-withdrawing nitro group: Enhances reactivity toward electrophilic substitution and stabilizes conjugated systems.
- Fluorine substituent: Modulates lipophilicity and electronic properties, which may influence bioavailability in pharmaceutical contexts .
The compound is labeled “For research use only” and is stored at -20°C with a purity of ≥95% . Its structural confirmation has been supported by spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as inferred from analogous procedures in .
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)8-7-9-10(12(15)18-3)5-4-6-11(9)14(16)17/h4-8H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXLGRYXUPBUFC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478575 | |
| Record name | (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-11-2 | |
| Record name | (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is highly selective and leads to the formation of conjugated pyrans . The reaction conditions usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
(E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate Electronic Effects: The dimethylamino vinyl group donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized aromatic system. This duality may facilitate interactions with transition metals (e.g., palladium or ruthenium) in catalytic cycles . Fluorine Substituent: The 5-fluoro group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in medicinal chemistry . Applications: Potential use in directing-group-assisted C–H functionalization, analogous to ’s N,O-bidentate ligand systems .
Methyl 2-hydroxy-3-nitrobenzoate
- Polarity and Reactivity : The hydroxyl group increases solubility in polar solvents and enables hydrogen bonding, which is advantageous in crystal engineering. The nitro group directs electrophilic substitution to the 4- and 6-positions.
- Applications : Intermediate in synthesizing dyes, agrochemicals, or pharmaceuticals via ester hydrolysis or nitration .
Methyl 2-bromo-3-nitrobenzoate
- Leaving-Group Utility : The bromine atom facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl compounds.
- Electronic Effects : The nitro group’s meta-directing influence positions substituents predictably during further functionalization .
Research Findings and Limitations
- Directing Group Efficiency: The dimethylamino vinyl group in the target compound may outperform hydroxyl or bromo substituents in metal coordination, but direct comparative catalytic studies are absent in the evidence.
- Synthetic Flexibility : Methyl 2-bromo-3-nitrobenzoate’s bromine allows diverse transformations, whereas the target compound’s vinyl group offers conjugation pathways (e.g., cycloadditions) .
Biological Activity
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate is a synthetic compound with notable biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 250.25 g/mol
- CAS Number : 71516-33-1
The compound features a methyl ester functional group, a nitro group, and a dimethylamino group, which contribute to its reactivity and biological properties. The presence of the nitro group is particularly significant as it is often associated with antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dimethylamino group can form hydrogen bonds and participate in electrostatic interactions with biological macromolecules, potentially inhibiting key enzymes involved in metabolic pathways.
- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to disruption of cellular processes.
- Antibacterial Mechanism : Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms similar to established nitro-containing antibiotics, likely targeting bacterial cell wall synthesis or metabolic pathways.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound:
- In Vitro Studies : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited bactericidal effects comparable to standard antibiotics in tests against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that the compound's structural features enhance its ability to disrupt bacterial function .
Anticancer Activity
Emerging research also points to potential anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism may involve the activation of apoptotic pathways through oxidative stress or direct interaction with cellular targets .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal reported that this compound displayed significant antibacterial activity against multiple strains, supporting its potential as a lead compound for antibiotic development.
- Anticancer Research : Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its utility in cancer therapy. The study indicated that the compound could modify cellular signaling pathways involved in proliferation and survival .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate?
- Methodological Answer : The compound is synthesized via palladium-catalyzed C–H olefination or condensation reactions. For example, a related nitrobenzoate ester was prepared by reacting methyl anthranilate derivatives with vinyl reagents under Pd catalysis, though yields can vary significantly (e.g., 6–15% yields reported for similar vinylation steps) . Alternative routes involve FeCl3-mediated cyclization of intermediates derived from nitrobenzamido propanoic acid and ethyl anthranilate, followed by reduction with H₂/Pd-C .
Q. How is the (E)-configuration of the vinyl group confirmed experimentally?
- Methodological Answer : The stereochemistry is validated using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous evidence of the (E)-configuration. For example, SC-XRD analysis of a structurally similar dimethylamino-vinyl compound confirmed spatial arrangement through bond angles and distances . Complementary techniques include NOESY NMR to assess spatial proximity of substituents and UV-vis spectroscopy to monitor conjugation effects .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to quantify purity, while LC-MS confirms molecular weight . Nuclear magnetic resonance (¹H/¹³C NMR) identifies functional groups, such as the nitro (–NO₂) and dimethylamino (–N(CH₃)₂) moieties. For example, the vinyl proton in the (E)-configuration appears as a doublet with a coupling constant (J) > 12 Hz .
Advanced Research Questions
Q. What mechanistic insights explain low yields in Pd-catalyzed vinylation of nitrobenzoate derivatives?
- Methodological Answer : Competing side reactions, such as oxidative dimerization of the vinyl reagent or deactivation of the Pd catalyst by the nitro group, are key challenges. Optimization strategies include using electron-deficient ligands (e.g., S,O-ligands) to enhance regioselectivity or adjusting reaction temperature to suppress side pathways. Evidence from analogous systems shows that steric hindrance near the nitro group reduces reactivity .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the benzoate ring for electrophilic substitution at the ortho/para positions. Computational studies (e.g., DFT calculations) reveal its impact on the HOMO-LUMO gap, which correlates with reactivity in cycloaddition or nucleophilic aromatic substitution reactions. Experimental data from nitration of related benzoates support this electronic effect .
Q. What role does this compound play in medicinal chemistry intermediates?
- Methodological Answer : As a nitroaromatic scaffold, it serves as a precursor for reduced derivatives (e.g., amines via catalytic hydrogenation) used in drug discovery. For instance, methyl 2-(acetylamino)-3-nitrobenzoate (CAS 95067-27-9) is an intermediate in synthesizing antimalarial or anticancer agents . Its dimethylamino-vinyl group may also enable fluorescence labeling for cellular imaging .
Q. How can stereochemical instability during storage or synthesis be mitigated?
- Methodological Answer : The (E)-vinyl configuration can isomerize under light or heat. Storage in amber vials at –20°C minimizes photodegradation. During synthesis, inert atmospheres (N₂/Ar) and low temperatures (<40°C) prevent thermal isomerization. Purity checks via HPLC at regular intervals ensure batch consistency .
Data Contradictions and Resolution
Q. Why do reported yields for Pd-catalyzed vinylation vary widely across studies?
- Resolution : Discrepancies arise from differences in substrate electronic profiles, ligand choices, and reaction scales. For example, sterically hindered substrates (e.g., ortho-nitrobenzoates) show lower yields (≤15%) compared to para-substituted analogs due to reduced Pd coordination efficiency . Standardizing ligand-to-Pd ratios and solvent polarity (e.g., DMF vs. THF) improves reproducibility.
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
